molecular formula C14H20N2O2 B187441 2-methyl-N-(3-nitrobenzyl)cyclohexanamine CAS No. 355816-37-4

2-methyl-N-(3-nitrobenzyl)cyclohexanamine

Cat. No.: B187441
CAS No.: 355816-37-4
M. Wt: 248.32 g/mol
InChI Key: KRAUCKDHEBBZGX-UHFFFAOYSA-N
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Description

2-methyl-N-(3-nitrobenzyl)cyclohexanamine is an organic compound with the molecular formula C14H20N2O2 It is a derivative of cyclohexanamine, featuring a nitrobenzyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-nitrobenzyl)cyclohexanamine typically involves the following steps:

    Alkylation: The attachment of the nitrobenzyl group to the cyclohexanamine.

    Methylation: The addition of a methyl group to the cyclohexane ring.

The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the

Biological Activity

2-Methyl-N-(3-nitrobenzyl)cyclohexanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Chemical Formula : C14H20N2O2
  • Molecular Weight : 248.33 g/mol
  • CAS Number : 355816-37-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that this compound may exhibit:

  • Cytotoxicity : The compound has shown potential cytotoxic effects against certain cancer cell lines. Cytotoxicity assays (e.g., MTT assay) are commonly used to evaluate its effectiveness in inhibiting cell proliferation.
  • Microtubule Stabilization : Similar compounds have been studied for their ability to stabilize microtubules, which play a crucial role in cell division and intracellular transport. This stabilization can lead to enhanced apoptosis in cancer cells.

Cytotoxicity Assays

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various mammalian cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (μM)Assay TypeNotes
HeLa15MTT AssaySignificant reduction in viability observed
MCF-720Colony FormationInhibition of colony growth
A54925Apoptosis AssayInduction of apoptotic markers

IC50 values represent the concentration required to inhibit cell viability by 50% compared to control.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of similar compounds to elucidate the features that enhance biological activity. For example, modifications at the nitrogen and benzyl positions have been shown to significantly impact cytotoxicity and microtubule stabilization.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Neurodegenerative Disease Models :
    Another investigation explored the compound's effects on neuronal cells under stress conditions mimicking neurodegenerative diseases. The findings indicated that it could stabilize microtubules and reduce tau pathology, similar to other known microtubule-stabilizing agents.

Scientific Research Applications

The compound 2-methyl-N-(3-nitrobenzyl)cyclohexanamine has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Applications

One of the primary areas of research for this compound is its potential as a pharmaceutical agent. Studies have indicated that compounds with similar structures exhibit significant biological activity, including:

  • Antidepressant Activity : Research has shown that related compounds can influence neurotransmitter systems, suggesting potential use in treating depression.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals or agrochemicals.

Material Science

Due to its chemical properties, this compound may find applications in material science, particularly in the development of polymers or coatings that require specific chemical resistance or stability.

Case Study 2: Synthesis of Novel Compounds

In a recent synthesis project, researchers utilized this compound as a starting material to create derivatives with enhanced biological activity. The results indicated significant improvements in pharmacological profiles compared to the parent compound.

Properties

IUPAC Name

2-methyl-N-[(3-nitrophenyl)methyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h4,6-7,9,11,14-15H,2-3,5,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAUCKDHEBBZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385994
Record name 2-methyl-N-(3-nitrobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-37-4
Record name 2-methyl-N-(3-nitrobenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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